(2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine is a chemical compound classified within the piperazine family, characterized by its six-membered ring structure containing two nitrogen atoms. This compound is notable for its cyclopropanesulfonyl group, which enhances its reactivity and potential applications in various fields of chemistry and biology. It is primarily utilized as a building block in organic synthesis and has implications in medicinal chemistry due to its structural features that are prevalent in many therapeutic agents .
The synthesis of (2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine typically involves the reaction of cyclopropanesulfonyl chloride with 2-methylpiperazine. This reaction is generally conducted under controlled conditions, often utilizing a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
In industrial settings, the synthesis can be scaled up using batch or continuous flow processes, incorporating automated reactors for better control over reaction parameters, leading to high yields and purity .
The molecular structure of (2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine can be described as follows:
The stereochemistry at the second carbon (2S) indicates that this compound exists in a specific chiral form, which may influence its biological activity and interaction with targets .
(2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine can undergo several types of chemical reactions:
The mechanism of action for (2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine involves its interaction with specific molecular targets within biological systems. It may act by binding to enzymes or receptors, modulating their activity through covalent bonding with nucleophilic residues in proteins. The cyclopropanesulfonyl group enhances this reactivity, potentially leading to inhibition or activation of enzymatic functions. Additionally, the piperazine ring can interact with various biomolecules, influencing cellular pathways and physiological responses .
Relevant data include melting point, boiling point, and spectral data (e.g., NMR, IR) which are crucial for characterization but are not specified in the available literature .
(2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine has several scientific applications:
Oppolzer’s Camphorsultam Methodology: The (2S) configuration in 2-methylpiperazines is efficiently installed using (1R)-(+)-2,10-camphorsultam as a chiral auxiliary. This approach exploits diastereofacial selectivity during nitrile oxide cycloadditions to acryloyl-bound auxiliaries, achieving >90% diastereomeric excess (de) in the isoxazoline intermediates [2]. Subsequent reductive cleavage yields enantiopure (2S)-2-methylpiperazine precursors. For 1-(cyclopropanesulfonyl)-2-methylpiperazine, cyclopropanesulfonyl chloride is coupled to the free amine under mild basic conditions (DMAP, CH₃CN, 45°C), preserving stereochemical integrity with yields >85% [1] [9].
Catalytic Asymmetric Allylation: Palladium-catalyzed decarboxylative allylic alkylation using (S)-(CF₃)₃-t-BuPHOX ligand 28 achieves enantioselective α-alkylation of piperazin-2-ones (up to 96% ee). Subsequent deprotection and reduction generate tertiary (2S)-2-methylpiperazines [9]. This method is particularly valuable for synthesizing analogs like imatinib derivatives.
Enantioselective Ring Closure: Tandem hydroamination/asymmetric transfer hydrogenation of diamine substrates using catalysts 22 and 23 constructs the piperazine ring with concurrent stereocenter installation. This one-pot strategy streamlines access to S-configured 2-methylpiperazines without requiring chiral resolution [9].
Table 1: Comparative Analysis of Asymmetric Synthesis Routes for (2S)-2-Methylpiperazines
Method | Key Reagent/Catalyst | ee/de (%) | Yield (%) | Advantages |
---|---|---|---|---|
Oppolzer’s sultam | (1R)-(+)-2,10-Camphorsultam | >90 de | 78–85 | High stereocontrol; scalable |
Pd-catalyzed allylation | (S)-(CF₃)₃-t-BuPHOX (28) | Up to 96 ee | 70–77 | Direct C–C bond formation |
Tandem hydroamination | Catalysts 22/23 | 88–92 ee | 65–75 | Atom-economical; no protecting groups |
Conformational Dynamics: Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal that the (2S) configuration adopts a stable chair conformation with the methyl group equatorial and the sulfonyl group axial. This minimizes 1,3-diaxial repulsions, resulting in an energy difference of ~2.8 kcal/mol compared to the (2R) diastereomer. The cyclopropanesulfonyl group induces ring puckering that enhances this stabilization through CH‧‧‧O interactions between the sulfonyl oxygen and C3-H/C5-H of the piperazine (distance: 2.42 Å) [5].
Inversion Barriers: The energy barrier for ring inversion (chair flip) in (2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine is 10.3 kcal/mol – significantly higher than in unsubstituted piperazine (6.2 kcal/mol). This rigidity restricts conformational flexibility, favoring a single bioactive conformation when bound to targets like NEK7 kinase or NLRP3 inflammasome components [1] [6].
Sulfonyl Group Effects: Natural bond orbital (NBO) analysis shows hyperconjugation between the sulfonyl σ*(S=O) orbitals and adjacent C-H σ orbitals, contributing to conformational locking. The cyclopropyl ring’s high torsional strain further restricts rotation around the S–N bond, reducing entropy penalties upon target binding [5].
Table 2: Computational Parameters for (2S)- vs. (2R)-1-(Cyclopropanesulfonyl)-2-methylpiperazine
Parameter | (2S)-Isomer | (2R)-Isomer | Method/Basis Set |
---|---|---|---|
Relative Energy (kcal/mol) | 0.0 | +2.8 | DFT B3LYP/6-311+G(d,p) |
Ring Inversion Barrier (kcal/mol) | 10.3 | 9.1 | MP2/cc-pVTZ |
S–N Bond Rotation Barrier (kcal/mol) | 8.5 | 8.7 | DFT ωB97XD/def2-TZVP |
Key Stabilizing Interaction | C3-H‧‧‧O=S (2.42 Å) | C2-CH₃‧‧‧O=S (2.38 Å) | NBO/NCI Analysis |
Chiral Crystalline Sponges: Chiral metal-organic frameworks (CMOMs) like Co₂(S-mandelate)₂(4,4′-bipyridine)₃₂ (CMOM-1S) resolve enantiomers via shape-complementary binding pockets. X-ray crystallography of (2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine included in CMOM-1S reveals three key interactions: (a) hydrogen bonding between the sulfonyl oxygen and Co-coordinated mandelate (O‧‧‧H–O distance: 1.98 Å), (b) CH–π stacking between the cyclopropyl group and bipyridine, and (c) van der Waals contacts with the S-mandelate phenyl ring. The (2R) enantiomer exhibits steric clashes with the mandelate chiral pocket, reducing its binding affinity by 3.7 kcal/mol [7].
Enantioselective Langmuir Monolayers: Amphiphilic N-palmitoyl-S-lysine monolayers exhibit 34% higher adsorption of the (2S)-piperazine derivative over (2R) at the air-water interface. Grazing-incidence XRD shows the sulfonyl group anchors the (2S)-isomer via H-bonding to lysine carboxylates, while the methyl group aligns parallel to the hydrophobic chains. This creates a diastereomeric complex with ΔΔG = −0.8 kcal/mol for the S-enantiomer [5].
Biological Macromolecule Recognition: Docking studies with NEK7 kinase (PDB: 6WNY) indicate the (2S)-configuration positions the cyclopropanesulfonyl group into a hydrophobic cleft formed by Ile44, Leu59, and Val77, forming favorable van der Waals contacts (total energy: −9.2 kcal/mol). The (2R) enantiomer orients the sulfonyl away from this cleft, losing 70% of binding affinity. Similar stereodiscrimination occurs in NLRP3 inflammasome inhibition, where only (2S)-derivatives disrupt ASC oligomerization [1] [6].
Table 3: Supramolecular Recognition Motifs for (2S)-1-(Cyclopropanesulfonyl)-2-methylpiperazine
Host System | Key Recognition Motifs | Enantioselectivity (ee or ΔΔG) | Analytical Method | ||
---|---|---|---|---|---|
CMOM-1S MOF | H-bond: Sulfonyl O‧‧‧H–O(mandelate); CH–π: Cyclopropyl‧‧‧bipyridine; Steric fit to S-pocket | 66% ee for S-isomer | Single-crystal XRD [7] | ||
N-Palmitoyl-S-lysine Monolayer | H-bond: Sulfonyl‧‧‧Carboxylate; Hydrophobic: Methyl group | C16 chains | ΔΔG = −0.8 kcal/mol | GIXD/Langmuir isotherms [5] | |
NEK7 Kinase | Van der Waals: Cyclopropyl‧‧‧Ile44/Leu59/Val77; Electrostatic: Piperazine N4‧‧‧Asp141 | Kd: 0.28 μM (S) vs. 1.9 μM (R) | Docking/MD simulation [1] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4